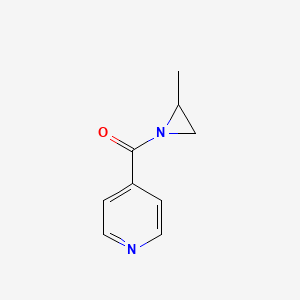![molecular formula C14H12FN5O B12623565 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-71-8](/img/structure/B12623565.png)
4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a chemical compound that belongs to the pyridopyrimidine class.
Preparation Methods
The synthesis of 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.
Condensation Reaction: The pyridine derivative undergoes a condensation reaction with the pyrimidine derivative under controlled conditions.
Ethoxylation: The intermediate product is then subjected to ethoxylation to introduce the ethoxy group.
Fluorination: Finally, the fluoropyridinyl group is introduced through a fluorination reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of kinases, particularly MAP4K4, which is implicated in various diseases, including cancer.
Biological Research: The compound is used to investigate the role of specific kinases in cellular signaling pathways.
Chemical Biology: It serves as a tool compound to study the effects of kinase inhibition on cellular processes.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific kinases, particularly MAP4K4. This kinase is a serine/threonine kinase that plays a role in various biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting MAP4K4, the compound can modulate these processes, potentially leading to therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: This compound also inhibits MAP4K4 but may have different potency and selectivity profiles.
Piritrexim: Another pyridopyrimidine derivative, piritrexim, inhibits dihydrofolate reductase and has antitumor effects.
The uniqueness of this compound lies in its specific kinase inhibition profile and potential therapeutic applications .
Properties
CAS No. |
917759-71-8 |
|---|---|
Molecular Formula |
C14H12FN5O |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
4-ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C14H12FN5O/c1-2-21-13-11-10(19-14(16)20-13)6-5-9(18-11)8-4-3-7-17-12(8)15/h3-7H,2H2,1H3,(H2,16,19,20) |
InChI Key |
VYPAKCRTJUETPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(N=CC=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)

![2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B12623504.png)

![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)

![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)


![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
